Binding Site Differentiation: MLS1082's Sensitivity to the R130Q Mutation Distinguishes It from MLS6585
MLS1082 and MLS6585 are two structurally distinct D1R PAMs discovered in the same high-throughput screen. A key differentiator is their binding site. The R130Q mutation in the D1 receptor's second intracellular loop completely abolishes the PAM activity of MLS1082 but has no effect on the activity of MLS6585 [1]. This provides definitive evidence that the two compounds act at distinct allosteric sites on the D1 receptor.
| Evidence Dimension | Effect of R130Q mutation on PAM activity (potentiation of dopamine potency) |
|---|---|
| Target Compound Data | MLS1082: Activity is abrogated by R130Q mutation (EC50 shift not observed) |
| Comparator Or Baseline | MLS6585: Activity is unaffected by R130Q mutation (potentiation remains) |
| Quantified Difference | Qualitative difference: complete loss of activity for MLS1082 vs. no effect for MLS6585. |
| Conditions | BRET assays measuring β-arrestin recruitment and G protein engagement in cells expressing wild-type vs. R130Q mutant D1R. |
Why This Matters
This demonstrates that MLS1082 and MLS6585 are not interchangeable. A researcher investigating a specific D1R signaling pathway or mutational effect may find that one PAM is effective while the other is not, directly impacting experimental design and compound selection.
- [1] Luderman, K.D., Free, R.B., Koenigsberg, F., Aubé, J., Frankowski, K.J., Neve, K.A. and Sibley, D.R. (2018). Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites. Molecular Pharmacology, 94(4), pp.1197-1209. View Source
